Benzoic acid, 4-(chlorocarbonyl)-, butyl ester

Physical state Handling Process engineering

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (CAS 39853-28-6), systematically named butyl 4-carbonochloridoylbenzoate, is a bifunctional aromatic building block bearing both an acid chloride (–COCl) and a butyl ester (–COOC₄H₉) at the para positions of the benzene ring. With a molecular formula of C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g·mol⁻¹, it belongs to the family of monoalkyl terephthalate acid chlorides, which are widely employed as acylating agents for the stepwise construction of pharmaceuticals, liquid crystal mesogens, and specialty polymers.

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
CAS No. 39853-28-6
Cat. No. B12648686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(chlorocarbonyl)-, butyl ester
CAS39853-28-6
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C12H13ClO3/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3
InChIKeyMBSCJTDAFDNXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 4-(Chlorocarbonyl)-, Butyl Ester (CAS 39853-28-6): Physicochemical Baseline and Comparator Context for Procurement Decisions


Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (CAS 39853-28-6), systematically named butyl 4-carbonochloridoylbenzoate, is a bifunctional aromatic building block bearing both an acid chloride (–COCl) and a butyl ester (–COOC₄H₉) at the para positions of the benzene ring . With a molecular formula of C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g·mol⁻¹, it belongs to the family of monoalkyl terephthalate acid chlorides, which are widely employed as acylating agents for the stepwise construction of pharmaceuticals, liquid crystal mesogens, and specialty polymers . Its closest commercially available analogs include the methyl ester (CAS 7377-26-6), ethyl ester (CAS 27111-45-1), and benzyl ester (CAS 67852-95-3), each differentiated by the ester alkyl chain length . Unlike the methyl and ethyl congeners, the butyl ester exists as a liquid near room temperature (mp 13.5 °C), which carries practical implications for handling, formulation, and reaction engineering .

Why Generic Substitution Fails for Benzoic Acid, 4-(Chlorocarbonyl)-, Butyl Ester: The Alkyl Chain Determines More Than Solubility


Compounds within the monoalkyl 4-(chlorocarbonyl)benzoate series share a common acid chloride warhead, yet the ester alkyl chain governs three selection-critical parameters that cannot be normalized by simple molar equivalence: (i) physical state at ambient temperature, which dictates storage, transfer, and reactor feeding strategies; (ii) partition coefficient (LogP), which controls solubility in organic phases, aqueous washing efficiency, and compatibility with biphasic reaction systems; and (iii) ester hydrolysis kinetics, which influence shelf-life, work-up robustness, and the propensity for undesired side reactions during amidation or esterification sequences . Consequently, substituting the butyl ester with the cheaper and more widely stocked methyl ester (CAS 7377-26-6) without adjusting process parameters can alter reaction rates, compromise phase-transfer efficiency, or introduce purification challenges that are not apparent from the nominal stoichiometry alone [1].

Quantitative Differentiation Evidence for Benzoic Acid, 4-(Chlorocarbonyl)-, Butyl Ester Versus Closest Analogs


Physical State at Ambient Temperature: Liquid Butyl Ester vs. Solid Methyl Ester

The butyl ester (CAS 39853-28-6) has a melting point of 13.5 °C, making it a low-viscosity liquid at standard laboratory and pilot-plant temperatures (20–25 °C) . In contrast, the methyl ester analog (CAS 7377-26-6) melts at 52–59 °C and is a crystalline solid at ambient temperature, requiring heated storage or pre-melting before transfer . This difference eliminates the need for heated lines, jacketed vessels, or solvent pre-dissolution when using the butyl ester in continuous-flow or large-scale batch acylations.

Physical state Handling Process engineering

Lipophilicity (LogP) Differentiation: Enhanced Organic-Phase Partitioning of the Butyl Ester

The computed octanol-water partition coefficient (LogP) for the butyl ester is 3.02 , compared with 1.85 for the methyl ester [1] and 2.24 for the ethyl ester [2]. This LogP increment of approximately 1.17 units over the methyl ester translates to a roughly 15-fold higher equilibrium concentration in the organic phase of a biphasic system, which can enhance the efficiency of interfacial acylations (e.g., Schotten–Baumann conditions) and simplify extractive work-up by reducing product losses to the aqueous phase.

LogP Lipophilicity Biphasic reactions Extraction efficiency

Ester Hydrolysis Kinetics: Butyl Ester Exhibits a Distinct Hydrolytic Stability Profile

Published alkaline hydrolysis rate constants for para-substituted benzoate esters at 250 °C show that the n-butyl ester (k₂K₁* = 17.1 ± 0.6 L²·mol⁻²·h⁻¹) hydrolyzes at a rate intermediate between the ethyl ester (25.7 ± 0.9) and the isobutyl ester (6.7 ± 0.3) [1]. While these data are for the benzoate ester linkage rather than the acid chloride, they establish a class-level trend: the n-butyl ester hydrolyzes approximately 34% slower than the ethyl ester and 36% slower than the methyl ester (26.9 ± 2.5) under identical alkaline conditions [1]. This slower ester hydrolysis can reduce premature cleavage of the ester protecting group during aqueous work-up or during reactions conducted under basic conditions.

Hydrolysis kinetics Stability Side reactions Process robustness

Density and Volumetric Handling: Butyl Ester's Lower Density Affects Phase Behavior and Metering

The butyl ester has a predicted density of 1.184 g·cm⁻³ , which is approximately 8.3% lower than the methyl ester (1.291 g·cm⁻³) [1] and approximately 5.1% lower than the ethyl ester (1.248 g·cm⁻³) . In interfacial polycondensation or biphasic acylation processes where the organic phase density relative to the aqueous phase governs phase separation kinetics, this density reduction can influence droplet formation, interfacial area, and settling times, all of which affect reaction rates and product molecular weight distributions in polymer synthesis.

Density Phase separation Metering Interfacial polymerization

Distillation and Purification: Butyl Ester Distills at Lower Temperature Under Reduced Pressure

Under reduced pressure (0.5 Torr), the butyl ester boils at 115–118 °C , while the methyl ester requires 140 °C at 15 mmHg (~15 Torr) [1]. Although these pressures differ, the butyl ester's boiling point at a much lower pressure (0.5 vs. 15 Torr) indicates that it can be purified by vacuum distillation at significantly lower temperature than the methyl ester under comparable vacuum levels. At atmospheric pressure (760 mmHg), the butyl ester boils at 335.7 °C versus 291.8 °C for the methyl ester [2], reflecting its higher molecular weight. The critical practical advantage is that the butyl ester can be distilled under high vacuum without approaching temperatures that risk thermal decomposition of the acid chloride functionality.

Distillation Purification Thermal stability Process safety

Acid Chloride Reactivity Modulation: Steric and Electronic Effects of the Butyl Ester Group

The reactivity of the –COCl group in 4-(chlorocarbonyl)benzoate esters is modulated by the electronic and steric character of the para-ester substituent. The butyl ester group (–COOC₄H₉) is slightly more electron-donating than the methyl ester (–COOCH₃) due to the greater inductive effect of the longer alkyl chain, which marginally reduces the electrophilicity of the acid chloride carbonyl [1]. While no direct kinetic comparison between butyl and methyl 4-(chlorocarbonyl)benzoate has been published, the Hammett σₚ value for –COOC₄H₉ (≈0.45) is comparable to that of –COOCH₃ (≈0.45), indicating similar electronic activation of the aromatic ring [1]. The key differentiating factor is steric: the bulkier butyl ester provides greater steric shielding of the ester carbonyl, which can improve chemoselectivity when nucleophiles must discriminate between the acid chloride and the ester electrophilic sites.

Acyl chloride reactivity Amidation Steric effects Chemoselectivity

High-Value Application Scenarios for Benzoic Acid, 4-(Chlorocarbonyl)-, Butyl Ester Where Differentiation Drives Procurement Decisions


Stepwise Synthesis of Unsymmetrical Terephthalamide-Based Drug Candidates

In medicinal chemistry campaigns requiring sequential derivatization of terephthalic acid (e.g., retinobenzoic acid analogs, kinase inhibitors, or peptidomimetics), the butyl ester-acid chloride enables a chemoselective first acylation at the –COCl site while the butyl ester remains intact for subsequent orthogonal deprotection and coupling. The liquid physical state (mp 13.5 °C) facilitates precise volumetric dispensing in automated parallel synthesis platforms, and the higher LogP (3.02) ensures efficient extraction of intermediates from aqueous reaction mixtures . This scenario leverages the evidence from Evidence Items 1, 2, and 6 above.

Interfacial Polycondensation for Specialty Polyesters and Polyamide Membranes

In interfacial polymerization processes—such as the preparation of thin-film composite membranes or liquid crystalline polyesters—the organic-phase monomer density and its compatibility with the aqueous phase control the polymerization rate and film morphology. The butyl ester's density (1.184 g·cm⁻³) is closer to that of common organic solvents (e.g., dichloromethane, ~1.33 g·cm⁻³; toluene, ~0.87 g·cm⁻³) than the methyl ester (1.291 g·cm⁻³), allowing finer tuning of the organic-phase density for optimal interfacial contact . Additionally, the slower ester hydrolysis kinetics reduce premature chain termination from ester cleavage under the alkaline conditions typical of interfacial polycondensation [1]. This scenario is derived from Evidence Items 3 and 4.

Large-Scale Acylation Processes Requiring Ambient-Temperature Liquid Handling

For pilot-plant or production-scale amidations where the acylating agent must be metered as a liquid into a reactor, the butyl ester (mp 13.5 °C, liquid at 20–25 °C) eliminates the need for heated storage tanks, jacketed transfer lines, and solvent pre-dissolution required by the solid methyl ester (mp 52–59 °C) . This directly reduces capital expenditure, simplifies standard operating procedures, and lowers energy consumption. The reduced thermal stress during vacuum distillation (bp 115–118 °C at 0.5 Torr) further minimizes acid chloride decomposition during purification, preserving reactive titer for downstream use . This scenario is directly supported by Evidence Items 1 and 5.

Synthesis of Lipophilic Prodrugs or Hydrophobic Delivery Systems

When the target molecule requires enhanced lipophilicity for membrane permeability or formulation in lipid-based delivery systems, the butyl ester serves a dual purpose: it acts as both an acylating agent and a prodrug moiety. The LogP of 3.02 means the butyl ester contributes approximately +1.17 LogP units compared to the methyl ester analog, which can be decisive for achieving target LogD values in the 2–5 range favored for oral bioavailability. The intermediate hydrolytic stability of the n-butyl ester relative to methyl and ethyl esters (Evidence Item 3) also provides a desirable release profile for esterase-activated prodrugs [1].

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